2-[[1-[2-(Phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-ALA-PRO-GLY-OH: is a synthetic peptide composed of three amino acids: alanine, proline, and glycine. This compound is often used as a substrate in biochemical assays, particularly for the determination of collagenase activity . Its structure and properties make it a valuable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-ALA-PRO-GLY-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of peptides like Z-ALA-PRO-GLY-OH follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Z-ALA-PRO-GLY-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.
Oxidation: The amino acids in the peptide can be oxidized, particularly the proline residue, which can form hydroxyproline.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2).
Substitution: Electrophiles such as acyl chlorides or anhydrides.
Major Products:
Hydrolysis: Alanine, proline, and glycine.
Oxidation: Hydroxyproline and other oxidized derivatives.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Chemistry: Z-ALA-PRO-GLY-OH is used as a model substrate in enzymatic studies to understand peptide bond formation and cleavage .
Biology: In biological research, it serves as a substrate for collagenase enzymes, helping to study collagen degradation and related processes .
Medicine: The compound is used in assays to measure collagenase activity, which is crucial in understanding diseases involving extracellular matrix degradation, such as arthritis and cancer .
Industry: In the pharmaceutical industry, Z-ALA-PRO-GLY-OH is used in the development of diagnostic kits and therapeutic agents targeting collagenase activity .
Mechanism of Action
Mechanism: Z-ALA-PRO-GLY-OH acts as a substrate for collagenase enzymes. The enzyme recognizes and binds to the peptide, cleaving the peptide bonds between the amino acids .
Molecular Targets and Pathways: The primary target is the active site of collagenase enzymes. The cleavage of Z-ALA-PRO-GLY-OH by collagenase provides insights into the enzyme’s specificity and activity .
Comparison with Similar Compounds
Z-GLY-PRO-GLY-OH: Another collagenase substrate with similar applications.
Z-PRO-GLY-OH: Used in similar enzymatic studies.
Z-ALA-ALA-OH: A dipeptide with applications in peptide synthesis and enzymatic assays.
Uniqueness: Z-ALA-PRO-GLY-OH is unique due to its specific sequence, which makes it an ideal substrate for studying collagenase activity. Its structure allows for detailed analysis of enzyme-substrate interactions, providing valuable insights into collagenase function .
Properties
IUPAC Name |
2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-12(20-18(26)27-11-13-6-3-2-4-7-13)17(25)21-9-5-8-14(21)16(24)19-10-15(22)23/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,24)(H,20,26)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMNLNKGIXLKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.